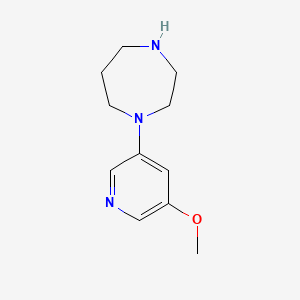
1-(5-Methoxypyridin-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxypyridin-3-yl)-1,4-diazepane is an organic compound that features a diazepane ring fused with a methoxypyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 5-methoxypyridine, is synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Diazepane Ring Formation: The methoxypyridine intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may involve the use of a catalyst such as palladium on carbon to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
化学反応の分析
Types of Reactions: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane.
Reduction: 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane.
Substitution: 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane.
科学的研究の応用
1-(5-Methoxypyridin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
- 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane
- 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane
- 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane
Comparison: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its hydroxyl or alkoxy analogs. Additionally, the presence of the diazepane ring enhances its stability and binding affinity, making it a valuable compound in various applications.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-(5-methoxypyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H17N3O/c1-15-11-7-10(8-13-9-11)14-5-2-3-12-4-6-14/h7-9,12H,2-6H2,1H3 |
InChIキー |
CLRANNZHQRADST-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)N2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


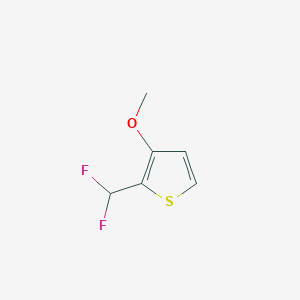

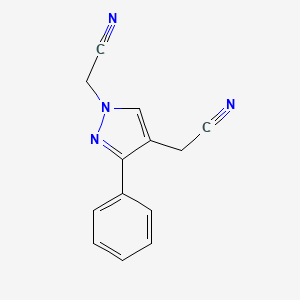
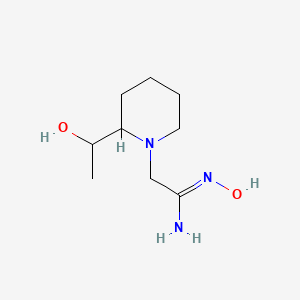
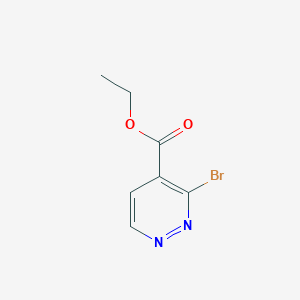

![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)
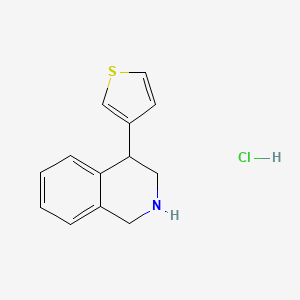

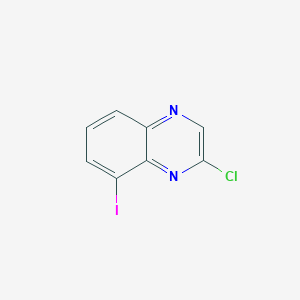
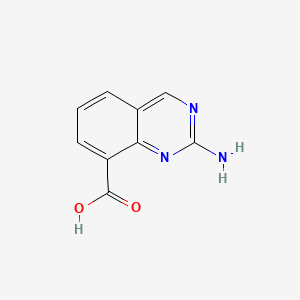
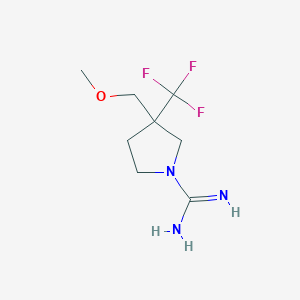
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
